molecular formula C7H7NO2 B146078 4-Pyridineacetic acid CAS No. 28356-58-3

4-Pyridineacetic acid

Cat. No. B146078
CAS RN: 28356-58-3
M. Wt: 137.14 g/mol
InChI Key: PAEXAIBDCHBNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridineacetic acid, also known as pyridine-4-carboxylic acid, is a compound that has been functionalized to create various catalysts and reagents for synthetic chemistry. It serves as a key building block in the synthesis of diverse organic compounds, including heterocyclic structures and pharmaceutical agents.

Synthesis Analysis

The synthesis of derivatives of pyridine-4-carboxylic acid is a topic of interest in several studies. For instance, the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles has been reported, which are used as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions . Additionally, a library of fused pyridine-4-carboxylic acids has been generated through the Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles .

Molecular Structure Analysis

The molecular structure of pyridine-4-carboxylic acid derivatives has been explored in various contexts. For example, the X-ray molecular structure of a derivative, 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione, has been determined, providing insights into the acylation of pyrrolidine-2,4-diones . Moreover, the crystal and molecular structures of co-crystals formed between p-nitrophenylacetic acid and isomeric n-pyridinealdazines have been described, highlighting the importance of the heterosynthon in co-crystal design .

Chemical Reactions Analysis

The reactivity of pyridine-4-carboxylic acid derivatives has been studied extensively. For instance, 4-(Dimethylamino)pyridine has been used as a catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids . Additionally, the reactivity of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones towards various reagents has been investigated, leading to the discovery of compounds with analgesic and anti-inflammatory properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-4-carboxylic acid derivatives are crucial for their application in synthesis and catalysis. The characterization of PYCA functionalized Fe3O4 nanoparticles, for example, included techniques such as FT-IR, XRD, TGA, TEM, SEM, and VSM to establish their suitability as catalysts . The study of organotin carboxylates derived from 6-chloro-3-pyridineacetic acid revealed various structures, including monomer, drum, 1D polymers, and ladders, demonstrating the versatility of these compounds .

Scientific Research Applications

Synthesis and Characterization

Synthesis of 3-pyridineacetic acid hydrochloride : This research focused on synthesizing 3-pyridineacetic acid hydrochloride, starting from 3-acetylpyridine prepared by esterfication and condensation of nicotic acid. The synthesis involved an intermediate 3-pyridylthioacetmorpholide, which underwent hydrolysis and acidification to form the desired product. The process was noted for its moderate nature and simplicity, achieving an overall yield of 51.0% (Hua, 2004).

Synthesis and Structure of Mn(H2O)62·2H2O Complex : A novel complex containing 4-oxo-1(4H)-pyridineacetate ligand was synthesized and characterized. The complex, Mn(H2O)62·2H2O, was produced by reacting MnCl2·4H2O with 4-oxo-1(4H)-pyridineacetic acid. The structure of the complex was analyzed using elemental analysis, IR spectrum, and single crystal X-ray diffraction, revealing its monoclinic system and a three-dimensional H-bonding supramolecular framework (Zhao Jing-gui, 2006).

Biological and Medicinal Applications

Analgesic Effects of 3-hydroxy pyridine-4-one Derivatives : A study investigated the analgesic effect of four new derivatives of 3-hydroxy pyridine-4-one, a compound structurally related to 4-Pyridineacetic acid. These derivatives demonstrated significant analgesia in acetic acid-induced writhing and the second phase of the formalin test, with compound A identified as the most potent analgesic compound (Hajhashemi et al., 2012).

Antimicrobial Activities of Pyridine Derivatives : Research into pyridine derivatives, including 4-oxo-pyridine-2-carboxylic acid, showcased their antimicrobial activities. These compounds were found to be very active against Gram-positive and Gram-negative bacteria, and their interactions with DNA were also studied through molecular docking simulations, demonstrating the potential therapeutic applications of pyridine derivatives (Tamer et al., 2018).

Material Chemistry and Catalysis

Hydrogen-Bonded Assemblies of W6S8L6 Clusters : Research explored ligand-exchange reactions involving octahedral W6S8 clusters and a family of pyridine-based ligands, including 4-pyridineacetamide. This study aimed to prepare compounds that crystallize in hydrogen-bonded arrays, revealing the formation of a three-dimensional hydrogen-bonded network and providing insights into the binding strengths of these pyridine-based ligands to the W6S8 cluster (Oertel et al., 2005).

properties

IUPAC Name

2-pyridin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEXAIBDCHBNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067382
Record name 4-Pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridineacetic acid

CAS RN

28356-58-3
Record name 4-Pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28356-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridineacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028356583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridineacetic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-4-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.521
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PYRIDINEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN2796229G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridineacetic acid
Reactant of Route 2
4-Pyridineacetic acid
Reactant of Route 3
4-Pyridineacetic acid
Reactant of Route 4
Reactant of Route 4
4-Pyridineacetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Pyridineacetic acid
Reactant of Route 6
Reactant of Route 6
4-Pyridineacetic acid

Citations

For This Compound
80
Citations
T FUJII, M OHBA, K YONEYAMA… - Chemical and …, 1985 - jstage.jst.go.jp
… [by comparison of TLC behavior and TR (CHC13) and lH-NMR (CDC13) spectra] with authentic (i)-5.5“’ (3R,4R)~(+)-6—Ethoxy-3—ethyl-2,3,4,5etetrahydro-4-pyridineacetic Acid Ethyl …
Number of citations: 16 www.jstage.jst.go.jp
L Skatteboel, B Boulette - The Journal of Organic Chemistry, 1969 - ACS Publications
Oxidation of various isomeric methyl-phenylpyridineacetates with peracids is described. The 3-and 4-pyridyl isomers reacted “normally” to give the corresponding N-oxides in high yields…
Number of citations: 7 pubs.acs.org
M Freifelder - The Journal of Organic Chemistry, 1963 - ACS Publications
In a recent publication, it was reported that pyridine-carboxylic acids could be hydrogenated with platinum oxide in the absence of an acidic agent, 1 in contrast to the usual method of …
Number of citations: 12 pubs.acs.org
A Shariff, S McLean - Canadian journal of chemistry, 1983 - cdnsciencepub.com
… Particular attention has been paid to more highly substituted derivatives of 4-pyridineacetic acid, and the experimental limitations associated with their synthesis and use in subsequent …
Number of citations: 11 cdnsciencepub.com
MR Uskokovic, T Henderson, C Reese… - Journal of the …, 1978 - ACS Publications
… A completelystereospecific synthesis of meroquinene (28) was effected by catalytic hydrogenation of 3-ethyl-4-pyridineacetic acid methyl ester (21), followed by conversion of the ethyl …
Number of citations: 63 pubs.acs.org
T Date, K Aoe, M Ohba, T Fujii - … zasshi: Journal of the …, 1979 - pubmed.ncbi.nlm.nih.gov
… X-ray molecular structure of 1-benzyl-5-ethyl-1,2,5,6-tetrahydro-2-oxo-4-pyridineacetic acid (author's transl)] … X-ray molecular structure of 1-benzyl-5-ethyl-1,2,5,6-tetrahydro-2-oxo-4-pyridineacetic …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
VN Goral, E Csöregi, B Mattiasson… - Mendeleev …, 1999 - pubs.rsc.org
… Figure 1 UV–VIS spectra of native GO (solid line) and GO covalently conjugated with 4-pyridineacetic acid (py–GO) (broken line) recorded at pH 7.0 (0.1 M phosphate) and 22±2 C. …
Number of citations: 2 pubs.rsc.org
HV Bossche - The Journal of steroid biochemistry and molecular …, 1992 - Elsevier
… Compounds of interest are for example aminoglutethimide and derivatives; esters of 4-pyridineacetic acid; imidazole derivatives, such as ketoconazole, liarozole, fadrozole, CGS 18320 …
Number of citations: 114 www.sciencedirect.com
K Aoe, M Ohba, T Fujii - … : Journal of the Pharmaceutical Society of …, 1979 - europepmc.org
… X-ray molecular structure of 1-benzyl-5-ethyl-1,2,5,6-tetrahydro-2-oxo-4-pyridineacetic acid (author's transl)]. - Abstract - Europe PMC … X-ray molecular structure of 1-benzyl-5-ethyl-1,2,5,6-tetrahydro-2-oxo-4-pyridineacetic …
Number of citations: 0 europepmc.org
R Dohmori - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
… The former was identified as 4—pyridineacetic acid l—oxide (XXIII) by mixed melting point and its infrared spectrum. The latter was converted into 4—pyridineacetic acid 1~oxide in …
Number of citations: 13 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.